molecular formula C15H20N2O5 B100059 5-Methoxy DMT oxalate CAS No. 17286-40-7

5-Methoxy DMT oxalate

Cat. No. B100059
CAS RN: 17286-40-7
M. Wt: 308.33 g/mol
InChI Key: XXJBZLPPJWOKET-UHFFFAOYSA-N
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Description

5-Methoxy DMT oxalate, also known as O-Methylbufotenin, is a naturally occurring psychedelic compound found in several plant species and the venom of some toads. It is a derivative of the neurotransmitter serotonin and has been studied for its potential therapeutic applications.

Mechanism Of Action

5-Methoxy DMT oxalate acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also activates other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Methoxy DMT oxalate include changes in perception, mood, and thought processes. It has been reported to induce visual and auditory hallucinations, altered states of consciousness, and mystical experiences. It may also increase heart rate, blood pressure, and body temperature.

Advantages And Limitations For Lab Experiments

5-Methoxy DMT oxalate has advantages and limitations for lab experiments. Its ability to induce altered states of consciousness and mystical experiences makes it a valuable tool for studying the neurobiology of these states. However, its potential for inducing adverse effects, such as anxiety and paranoia, must be carefully considered.

Future Directions

There are several future directions for the study of 5-Methoxy DMT oxalate. These include further investigation of its therapeutic potential, the development of safer and more effective synthesis methods, and the exploration of its effects on the brain and consciousness. Additionally, research into the potential use of 5-Methoxy DMT oxalate in combination with other psychoactive compounds may provide valuable insights into the neurobiology of altered states of consciousness.

Synthesis Methods

The synthesis of 5-Methoxy DMT oxalate involves the extraction of the compound from natural sources or the chemical synthesis of the compound. The chemical synthesis involves the reaction of serotonin with methyl iodide and sodium hydride to produce 5-Methoxytryptamine. The oxalate salt of 5-Methoxytryptamine is then obtained by reacting it with oxalic acid.

Scientific Research Applications

5-Methoxy DMT oxalate has been studied for its potential therapeutic applications, including its ability to treat depression, anxiety, and addiction. It has also been studied for its potential use in psychotherapy and spiritual practices.

properties

CAS RN

17286-40-7

Product Name

5-Methoxy DMT oxalate

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid

InChI

InChI=1S/C13H18N2O.C2H2O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;3-1(4)2(5)6/h4-5,8-9,14H,6-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XXJBZLPPJWOKET-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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